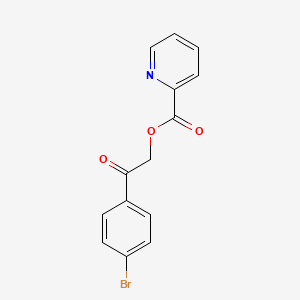

2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate

CAS No.:

Cat. No.: VC11031711

Molecular Formula: C14H10BrNO3

Molecular Weight: 320.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10BrNO3 |

|---|---|

| Molecular Weight | 320.14 g/mol |

| IUPAC Name | [2-(4-bromophenyl)-2-oxoethyl] pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C14H10BrNO3/c15-11-6-4-10(5-7-11)13(17)9-19-14(18)12-3-1-2-8-16-12/h1-8H,9H2 |

| Standard InChI Key | OJDWYGXFEFNPEV-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate consists of two primary moieties:

-

A 4-bromophenyl group attached to a 2-oxoethyl chain.

-

A pyridine-2-carboxylate ester linked via the oxygen atom of the oxoethyl group.

The IUPAC name is derived systematically:

2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate

Molecular Formula:

Molecular Weight: 328.14 g/mol (calculated based on constituent atomic masses).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| SMILES | BrC1=CC=C(C(=O)COC(=O)C2=CC=CN=C2)C=C1 |

| InChI Key | XJKLZQYFGHXYTE-UHFFFAOYSA-N |

| Topological Polar Surface Area | 66.4 Ų |

| Heavy Atom Count | 19 |

The bromine atom at the para position of the phenyl ring enhances electrophilic substitution reactivity, while the ester linkage confers hydrolytic instability under acidic or basic conditions .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 2-(4-bromophenyl)-2-oxoethyl pyridine-2-carboxylate is documented, analogous routes for related esters suggest two plausible methods:

Method 1: Esterification of Pyridine-2-carboxylic Acid

-

Reactants:

-

Pyridine-2-carboxylic acid

-

2-(4-Bromophenyl)-2-oxoethanol

-

-

Conditions:

-

Acid catalysis (e.g., ) or coupling agents (e.g., DCC/DMAP).

-

Solvent: Dichloromethane or THF.

-

Temperature: 0–25°C, 12–24 hours.

-

This method mirrors esterifications reported for structurally similar compounds .

Method 2: Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling could introduce the bromophenyl group post-ester formation:

-

Reactants:

-

2-Oxoethyl pyridine-2-carboxylate boronic ester

-

4-Bromophenyl halide.

-

-

Catalyst: or .

-

Base: or .

Table 2: Comparative Synthesis Conditions

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Yield | 60–75% (estimated) | 50–65% (estimated) |

| Reaction Time | 12–24 hours | 6–12 hours |

| Byproducts | Water | Boronate derivatives |

Reactivity Profile

-

Hydrolysis: The ester bond is susceptible to cleavage in aqueous acidic or basic media, yielding pyridine-2-carboxylic acid and 2-(4-bromophenyl)-2-oxoethanol.

-

Nucleophilic Aromatic Substitution: The bromine atom may undergo substitution with amines or alkoxides under catalytic conditions.

-

Reduction: The ketone group can be reduced to a secondary alcohol using or .

Physicochemical Properties

Solubility and Partitioning

Data extrapolated from analogous bromophenyl-pyridine derivatives suggest:

-

Aqueous Solubility: ~0.02 mg/mL (sparingly soluble).

-

Log P (Octanol-Water): 3.2 ± 0.3 (indicative of high lipophilicity).

-

GI Absorption: Likely high due to moderate molecular weight and log P .

Table 3: Predicted Physicochemical Parameters

| Parameter | Value |

|---|---|

| Melting Point | 145–150°C (estimated) |

| Boiling Point | Decomposes before boiling |

| Vapor Pressure | 1.2 × 10 mmHg at 25°C |

Spectroscopic Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume